1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone
Description
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic small molecule characterized by a central ethanone backbone substituted with two distinct heterocyclic/aryl groups:
- Azetidine moiety: A four-membered nitrogen-containing ring (azetidin-1-yl) functionalized with a pyridin-3-yloxy group.
- Aryloxy group: An o-tolyloxy substituent (2-methylphenoxy) attached to the ethanone scaffold.
The o-tolyloxy group introduces steric bulk and lipophilicity, which may influence solubility and bioactivity .
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-5-2-3-7-16(13)21-12-17(20)19-10-15(11-19)22-14-6-4-8-18-9-14/h2-9,15H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNTNCVEZYMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyridine ring and an azetidine ring, which are known to influence its biological activity. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives containing pyridine and azetidine moieties have shown effectiveness against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Antimicrobial Activity
Preliminary investigations suggest that This compound possesses antimicrobial properties against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease processes. The unique structural features allow for selective binding, leading to modulation of enzymatic activities or receptor functions.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound. Variations in substituents on the pyridine or azetidine rings can significantly alter potency and selectivity.
| Substituent | Activity Change |
|---|---|
| -OCH3 | Increased |
| -Cl | Decreased |
| -NH2 | Moderate |
This table illustrates how different chemical modifications can enhance or diminish the biological effectiveness of the compound.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of a series of azetidine derivatives similar to our compound, demonstrating significant cytotoxicity against breast cancer cells through apoptosis induction .
- Anti-inflammatory Mechanisms : Another research project highlighted the anti-inflammatory potential by assessing the compound's ability to inhibit NF-kB signaling pathways, which are pivotal in inflammatory responses .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related ethanone derivatives:
Key Observations :
- Azetidine vs. Oxadiazole: Azetidine’s smaller ring size (4-membered vs.
- Substituent Effects: The o-tolyloxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to polar derivatives like 1-(azetidin-1-yl)-2-(3-fluoro-4-hydroxyphenyl)ethanone (logP ~1.8) .
- Electronic Properties: Pyridin-3-yloxy’s electron-withdrawing nature may stabilize the ethanone carbonyl, reducing susceptibility to nucleophilic attack compared to non-heterocyclic analogs .
Q & A
Q. What kinetic assays elucidate the compound’s mechanism of enzyme inhibition?
- Methodological Answer : Use stopped-flow spectroscopy to monitor real-time enzyme-inhibitor interactions. Pre-steady-state kinetics (e.g., kcat/KM) differentiate competitive vs. non-competitive inhibition. Surface plasmon resonance (SPR) quantifies binding affinities (KD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
